REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[Cl:14])=[CH:4][CH:3]=1.C1C(=O)N([Br:22])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Br:22][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[Cl:14])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the organic solution was washed sequentially with aqueous saturated NaHCO3 (2×), water (1×), and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (hexanes to 5% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |